molecular formula C17H17NO2S B5185519 N-benzyl-4-(3-thietanyloxy)benzamide

N-benzyl-4-(3-thietanyloxy)benzamide

Cat. No. B5185519
M. Wt: 299.4 g/mol
InChI Key: YGGWFFWEQZPJOG-UHFFFAOYSA-N
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Description

N-benzyl-4-(3-thietanyloxy)benzamide, also known as BTB-TBOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides, which are known to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-(3-thietanyloxy)benzamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in cells. For instance, N-benzyl-4-(3-thietanyloxy)benzamide has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects
N-benzyl-4-(3-thietanyloxy)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Moreover, N-benzyl-4-(3-thietanyloxy)benzamide has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in activated macrophages.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-4-(3-thietanyloxy)benzamide in lab experiments is its high solubility in DMSO, which makes it easy to prepare stock solutions. Moreover, this compound has a relatively low toxicity profile, which allows for higher concentrations to be used in cell culture experiments. However, one limitation of using N-benzyl-4-(3-thietanyloxy)benzamide is its poor water solubility, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on N-benzyl-4-(3-thietanyloxy)benzamide. One potential area of investigation is the development of N-benzyl-4-(3-thietanyloxy)benzamide derivatives with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields of medicine, such as neurodegenerative diseases and autoimmune disorders. Additionally, the in vivo efficacy and safety of N-benzyl-4-(3-thietanyloxy)benzamide need to be evaluated in animal models before clinical trials can be conducted.
Conclusion
In conclusion, N-benzyl-4-(3-thietanyloxy)benzamide is a promising compound that has shown potential therapeutic applications in various fields of medicine, particularly in the treatment of cancer and viral infections. The synthesis method of N-benzyl-4-(3-thietanyloxy)benzamide involves the reaction of 4-hydroxybenzamide with benzyl bromide and sodium hydride in DMSO, followed by the treatment with thietane-3-carboxylic acid chloride in the presence of triethylamine. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways in cells. Further research is needed to explore the full potential of N-benzyl-4-(3-thietanyloxy)benzamide in medicine.

Synthesis Methods

The synthesis of N-benzyl-4-(3-thietanyloxy)benzamide involves the reaction of 4-hydroxybenzamide with benzyl bromide and sodium hydride in dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then treated with thietane-3-carboxylic acid chloride in the presence of triethylamine, leading to the formation of N-benzyl-4-(3-thietanyloxy)benzamide. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

N-benzyl-4-(3-thietanyloxy)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-benzyl-4-(3-thietanyloxy)benzamide is its antitumor activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-benzyl-4-(3-thietanyloxy)benzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its antitumor activity, N-benzyl-4-(3-thietanyloxy)benzamide has also been investigated for its antiviral properties. Studies have shown that this compound can inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV) by interfering with the viral entry process.

properties

IUPAC Name

N-benzyl-4-(thietan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c19-17(18-10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-16-11-21-12-16/h1-9,16H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGWFFWEQZPJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(thietan-3-yloxy)benzamide

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